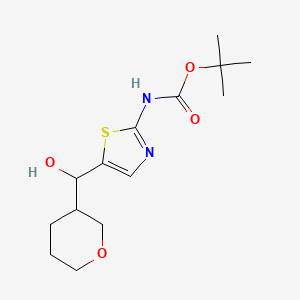

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[5-[hydroxy(oxan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFRMKYOOSQFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrahydropyran moiety and the tert-butyl carbamate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the thiazole ring can produce various thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and tetrahydropyran moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The tetrahydro-2H-pyran-3-yl group in the target compound introduces a saturated oxygen-containing heterocycle, which may enhance solubility compared to aromatic substituents in 2f–2k. However, steric bulk from the pyran ring could reduce binding affinity in enzyme-targeted applications .

- Synthetic Yields : Aromatic substituents (e.g., 2h, 58% yield) are synthesized more efficiently than bulkier groups like CF3 (2f, 31% yield). The target compound’s yield would depend on the accessibility of tetrahydro-2H-pyran-3-yl precursors.

Analogues with Modified Thiazole Substituents ()

lists tert-butyl carbamates with substituents at the 4-position of the thiazole ring:

| Compound ID (CAS) | Substituent | Structural Similarity | Key Properties |

|---|---|---|---|

| 494769-44-7 | 4-(hydroxymethyl) | 0.77 | Polar group enhances H-bonding |

| 170961-15-6 | Unsubstituted (H) | 0.88 | Simplest analog; lower steric hindrance |

Key Observations :

- Positional Isomerism : The target compound’s 5-substituted hydroxymethyl group contrasts with 4-substituted analogs in . This positional difference may alter electronic properties (e.g., dipole moments) and biological interactions .

Sulfonyl and Biphenyl Derivatives ()

Compounds like tert-Butyl ((5-((5-(methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfonyl)thiazol-2-yl)methyl)carbamate () incorporate sulfonyl and biphenyl groups, which confer distinct electronic and steric profiles. Compared to the target compound:

- Biological Relevance : Sulfonyl derivatives in target lysyl oxidases (LOX/LOXL2), suggesting that the target compound’s pyranyl group might be tailored for similar enzyme interactions .

Biologische Aktivität

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the management of metabolic disorders such as type 2 diabetes mellitus. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrahydropyran moiety, and a tert-butyl carbamate functional group. This unique structural configuration is crucial for its biological activity and interactions with various molecular targets.

The primary mechanism through which this compound exerts its effects is as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a significant role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced blood glucose levels in diabetic patients .

Biological Activity

Research indicates that this compound shows promising activity against several biological targets:

- Antidiabetic Effects : The inhibition of DPP-4 leads to improved glycemic control in preclinical models of type 2 diabetes.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects, which could be beneficial in metabolic syndrome contexts.

- Enzyme Interactions : Its structural features allow it to interact with various enzymes involved in metabolic pathways, making it a valuable tool for studying these interactions .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits DPP-4 activity with an IC50 value indicative of its potency. Specific studies have reported IC50 values around 0.55 µM, showcasing its potential as a therapeutic agent .

Animal Models

Studies conducted on diabetic animal models have shown that administration of the compound results in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity. These findings support its potential application in clinical settings for managing diabetes .

Comparative Analysis

A comparison with other DPP-4 inhibitors highlights the unique properties of this compound:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.55 | DPP-4 Inhibition | Promising preclinical data |

| Sitagliptin | 0.7 | DPP-4 Inhibition | Clinically approved |

| Saxagliptin | 0.6 | DPP-4 Inhibition | Clinically approved |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the thiazole ring.

- Introduction of the tetrahydropyran moiety.

- Addition of the tert-butyl carbamate group.

These steps require careful control of reaction conditions to optimize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.